molecular formula C10H22N2O2S2 B2942758 tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate CAS No. 485800-29-1

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate

Cat. No. B2942758
CAS RN: 485800-29-1
M. Wt: 266.42
InChI Key: LBLRQRCRRGHDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The “tert-butyl” part refers to a t-butyl group (C(CH3)3), which is a branched alkyl group. The “N-[2-(3-aminopropyldisulfanyl)ethyl]” part suggests the presence of an amino group (NH2) and a disulfide bond (S-S), which are attached to the carbamate group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a carbamate group (O=C=O-NH), a t-butyl group (C(CH3)3), and a disulfide bond (S-S) attached to a propyl group (CH2-CH2-CH2) with an amino group (NH2) at one end .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic conditions, to yield the corresponding amine and carbon dioxide . The disulfide bond can be reduced to give two thiol groups, or oxidized to give a disulfoxide.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the presence of the carbamate, t-butyl, and disulfide groups. For example, the carbamate group could allow for hydrogen bonding, affecting the compound’s solubility in water and other polar solvents .

Scientific Research Applications

Metalation and Electrophilic Reactions

  • Metalation Studies : Research on tert-butyl carbamate derivatives, like the one , shows their capacity for undergoing metalation, a reaction between nitrogen and silicon, followed by efficient interaction with various electrophiles. This process has implications in preparing α-functionalized α-amino silanes, contributing to advancements in organic chemistry (Sieburth, Somers, & O'hare, 1996).

Synthesis of Biologically Active Compounds

  • Intermediate in Synthesis : Tert-butyl carbamate derivatives play a crucial role as intermediates in synthesizing biologically active compounds. For instance, they are instrumental in creating compounds like omisertinib (AZD9291), a notable example in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Study of Foldamer Structures

  • Foldamer Research : A specific derivative of tert-butyl carbamate serves as a precursor in studying new classes of foldamer based on aza/α-dipeptide oligomerization. This area of research opens up new possibilities in understanding and synthesizing complex molecular structures (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Transformations of Amino Protecting Groups

  • Chemoselective Transformation : Research demonstrates the conversion of common amino protecting groups to tert-butyldimethylsilyl carbamates, which upon activation, react with various electrophiles. This insight is valuable in organic synthesis, particularly in the transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

Synthesis of Functionalized Carbamates

  • Functionalized Carbamate Synthesis : The research highlights processes for synthesizing functionalized carbamates using tert-butyl N-(chloromethyl)-N-methyl carbamate, revealing methods to create 1,2-aminoalcohol and other derivatives. Such findings are significant in developing new synthetic routes in organic chemistry (Guijarro, Ortiz, & Yus, 1996).

Asymmetric Synthesis of Amines

  • Asymmetric Amine Synthesis : Tert-butyl derivatives are used in the asymmetric synthesis of amines, demonstrating their role as intermediates in producing a wide range of enantioenriched amines. This application is particularly relevant in the field of medicinal chemistry and drug design (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLRQRCRRGHDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.